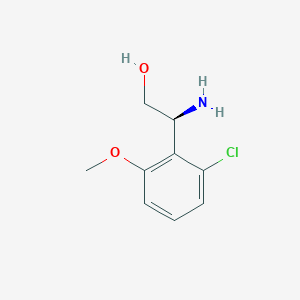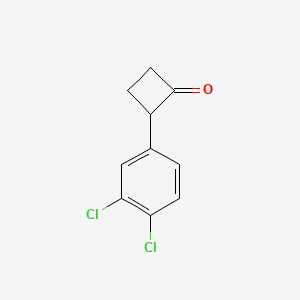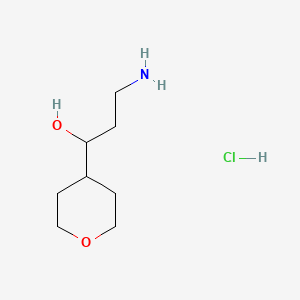
3-Amino-1-(oxan-4-yl)propan-1-olhydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Amino-1-(oxan-4-yl)propan-1-olhydrochloride is a chemical compound with the molecular formula C8H18ClNO2 It is known for its unique structure, which includes an oxane ring and an amino group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-1-(oxan-4-yl)propan-1-olhydrochloride typically involves the reaction of oxane derivatives with amino alcohols under controlled conditions. One common method involves the reaction of 4-hydroxyoxane with 3-aminopropanol in the presence of hydrochloric acid to form the hydrochloride salt. The reaction is usually carried out at room temperature and monitored using techniques such as NMR and HPLC to ensure the purity and yield of the product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and precise control of reaction conditions to ensure high yield and purity. The product is then purified using techniques such as crystallization and filtration before being packaged for distribution .
Chemical Reactions Analysis
Types of Reactions
3-Amino-1-(oxan-4-yl)propan-1-olhydrochloride undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding oxides.
Reduction: The compound can be reduced to form amines.
Substitution: The hydroxyl group can be substituted with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and substitution reagents like thionyl chloride. The reactions are typically carried out under controlled conditions, such as specific temperatures and pH levels, to ensure the desired products are formed .
Major Products Formed
The major products formed from these reactions include various oxides, amines, and substituted derivatives of this compound. These products are often used in further research and development in various scientific fields .
Scientific Research Applications
3-Amino-1-(oxan-4-yl)propan-1-olhydrochloride has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Studied for its potential effects on biological systems and its role in biochemical pathways.
Medicine: Investigated for its potential therapeutic properties and use in drug development.
Industry: Utilized in the production of various chemical products and materials
Mechanism of Action
The mechanism of action of 3-Amino-1-(oxan-4-yl)propan-1-olhydrochloride involves its interaction with specific molecular targets and pathways. The compound’s amino group can form hydrogen bonds with biological molecules, affecting their structure and function. Additionally, the oxane ring can interact with hydrophobic regions of proteins, influencing their activity. These interactions can lead to various biological effects, making the compound a valuable tool in scientific research .
Comparison with Similar Compounds
Similar Compounds
3-Amino-1-(oxan-4-yl)propan-1-ol: Similar structure but without the hydrochloride salt.
3-Amino-3-(oxan-4-yl)propan-1-ol: Another structural isomer with similar properties.
Uniqueness
3-Amino-1-(oxan-4-yl)propan-1-olhydrochloride is unique due to its specific combination of an oxane ring and an amino group, which provides distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research applications .
Properties
Molecular Formula |
C8H18ClNO2 |
|---|---|
Molecular Weight |
195.69 g/mol |
IUPAC Name |
3-amino-1-(oxan-4-yl)propan-1-ol;hydrochloride |
InChI |
InChI=1S/C8H17NO2.ClH/c9-4-1-8(10)7-2-5-11-6-3-7;/h7-8,10H,1-6,9H2;1H |
InChI Key |
APHLLQCDBYDQAW-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCC1C(CCN)O.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


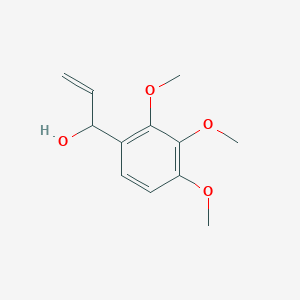
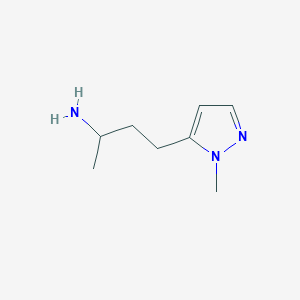
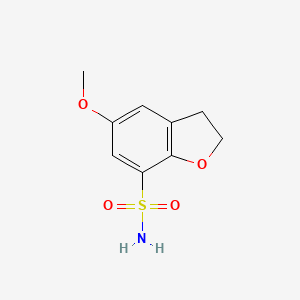

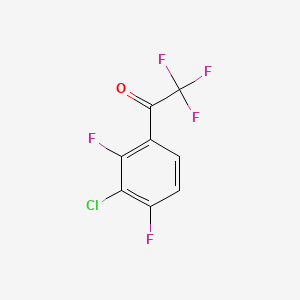
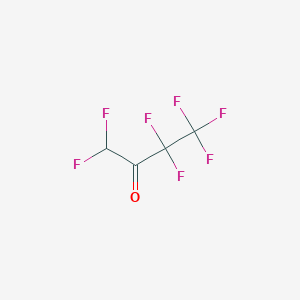
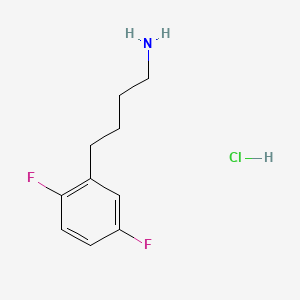
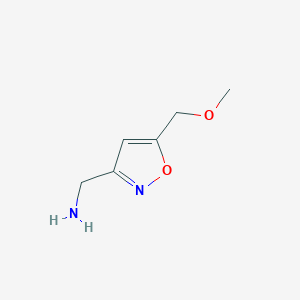
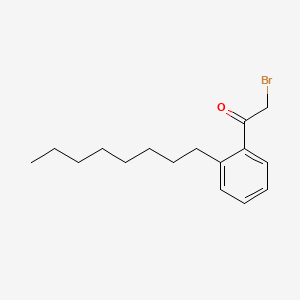

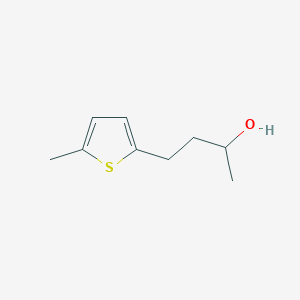
![2-[4-(Trifluoromethylthio)phenyl]oxirane](/img/structure/B13585713.png)
